![molecular formula C20H26O4 B1673082 Jolkinolide B CAS No. 37905-08-1](/img/structure/B1673082.png)
Jolkinolide B
Overview
Description
Jolkinolide B is a bioactive diterpenoid isolated from the dried root of Euphorbia fischeriana Steud . It exhibits anticancer, anti-inflammatory, and immunomodulatory activities . It has been found to induce apoptosis in numerous human cancer cell lines including breast cancer MDA-MB-231, MCF7, chronic myeloid leukemia K562, leukemic U937, and LNCaP cells .
Synthesis Analysis
The first efficient synthesis of Jolkinolide A and B was reported from the diosphenol . The new synthetic method described may find use in the preparations of 4-ylidene-2,3-substituted butenolides .Molecular Structure Analysis
The empirical formula of Jolkinolide B is C20H26O4 . It has a molecular weight of 330.42 .Chemical Reactions Analysis
Jolkinolide B has been found to enhance the apoptosis of human leukemia HL-60, THP-1, and U937 cells . It also inhibits breast cancer, laryngeal cancer, and colorectal cancer .Physical And Chemical Properties Analysis
Jolkinolide B is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed .Scientific Research Applications
Jolkinolide B: A Comprehensive Analysis of Scientific Research Applications
Colon Cancer Treatment: Jolkinolide B has been studied for its potential in treating colon tumors. Research suggests that it can inhibit tumor growth in mice and affect cell proliferation and apoptosis in HCT116 cells, a type of colon cancer cell line. The compound’s mechanism involves targeting specific pathways like IL-17 and PD-1/PD-L1 signaling pathways .
Rheumatoid Arthritis Management: Studies have identified Jolkinolide B’s components and targets related to rheumatoid arthritis (RA). It appears to modulate the JAK2/STAT3 signaling pathway, which is crucial in the inflammatory process of RA. The anti-arthritic effects of Jolkinolide B have been validated through both in vivo and in vitro experiments .
Renal Carcinoma Intervention: Jolkinolide B has shown promise in reducing cell viability in renal carcinoma cell lines, 786-O and Caki1. It also decreases the number of proliferating and migrating cells, suggesting a potential role in managing renal carcinoma .
Laryngeal Cancer Suppression: In laryngeal cancer cells, Jolkinolide B has been reported to inhibit cell growth and induce apoptosis. It regulates cell migration, invasion, and the cell cycle, highlighting its potential as a therapeutic agent for laryngeal cancer .
Hepatocellular Carcinoma Inhibition: Research indicates that Jolkinolide B can suppress the progression of hepatocellular carcinoma by inhibiting cell migration, invasion, and epithelial-to-mesenchymal transition (EMT). It also induces apoptosis in HCC cell lines by modulating expressions of Bax and BCL-2 .
Safety And Hazards
Future Directions
Jolkinolide B has shown promising results in the treatment of various cancers. Its derivative, HJB-1, has been found to significantly alleviate LPS-induced pulmonary histological alterations, inflammatory cells infiltration, lung edema, as well as the generation of inflammatory cytokines TNF-α, IL-1β, and IL-6 in BALF . Therefore, Jolkinolide B and its derivatives may serve as promising candidates in future anti-cancer drug development .
properties
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOCMGDFRGRKF-MCDHERAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958923 | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jolkinolide B | |
CAS RN |
37905-08-1 | |
Record name | Jolkinolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jolkinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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